PD 407824

Vue d'ensemble

Description

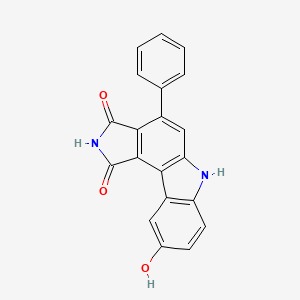

PD 407824 is a complex organic compound belonging to the class of pyrrolocarbazoles These compounds are characterized by a tetracyclic structure consisting of a pyrrole ring fused to a carbazole

Méthodes De Préparation

The synthesis of PD 407824 typically involves the preparation of N-substituted (5-methoxyphenyl)ethenylindoles, which are then subjected to various reaction conditions to yield the target compound . The synthetic route often includes steps such as cyclization and oxidation, with specific reagents and catalysts used to facilitate these transformations. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

PD 407824 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Various nucleophiles can substitute hydrogen atoms in the compound under appropriate conditions, often using catalysts or specific solvents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Sensitization of Cancer Cells

PD 407824 has been shown to sensitize several cancer cell lines to chemotherapy:

- Ovarian Cancer : Enhances sensitivity of SKOV3 and OVCAR-3 cells to cisplatin.

- Pancreatic Cancer : Increases sensitivity of pancreatic cancer cells to gemcitabine, demonstrating effectiveness in overcoming synthetic lethality .

Cell Cycle Regulation Studies

Research indicates that this compound can halt cell division by inhibiting CHK1 and WEE1, making it a valuable tool for studying tumor biology and therapeutic resistance mechanisms. Its role in regulating cell cycle checkpoints is crucial for understanding cancer progression and treatment responses .

Enhancement of BMP Signaling

This compound has also been identified as a bone morphogenetic protein (BMP) sensitizer. It increases cellular responsiveness to BMP4, which is significant for stem cell differentiation processes. This application holds promise for regenerative medicine and developmental biology studies .

Case Study 1: this compound in Breast Cancer Treatment

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed that:

- Inhibition of Motility : this compound significantly suppressed the motility of these cells.

- Radiation Sensitivity : When combined with γ-irradiation, this compound enhanced radiation sensitivity, indicating its potential as an adjunct therapy in radiation treatments .

Case Study 2: Directed Differentiation of Stem Cells

In another research effort, this compound was used alongside recombinant BMP4 to promote retinal differentiation from human pluripotent stem cells (hPSCs). The combination was found to cooperatively enhance differentiation outcomes, showcasing the compound's utility beyond oncology applications .

Comparative Analysis with Other Compounds

To contextualize the significance of this compound, it is beneficial to compare it with other checkpoint kinase inhibitors:

| Compound | Target Kinase | IC50 (nM) | Primary Application |

|---|---|---|---|

| This compound | CHK1/WEE1 | 47/97 | Cancer sensitization |

| AZD7762 | CHK1 | ~20 | Cancer therapy enhancement |

| MK-8776 | CHK1 | ~10 | Combination with DNA-damaging agents |

This table illustrates that while other inhibitors exist, this compound's dual action on both CHK1 and WEE1 provides a unique advantage in therapeutic strategies against resistant cancers.

Mécanisme D'action

The mechanism of action of PD 407824 involves its binding to the ATP-binding site of cell cycle checkpoint kinases such as Wee1 and Chk1 . This binding inhibits the kinase activity, preventing the phosphorylation of key proteins involved in cell cycle progression. As a result, the compound can induce cell cycle arrest and enhance the efficacy of chemotherapeutic agents by abrogating the G2 checkpoint .

Comparaison Avec Des Composés Similaires

Similar compounds to PD 407824 include other pyrrolocarbazoles and related formamides. These compounds share a similar tetracyclic structure but may differ in their substituents and specific biological activities . For example:

9-Amino-4-(2-chlorophenyl)pyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione: This compound also inhibits Wee1 and Chk1 but may have different potency and selectivity profiles.

N-6 substituted analogues: These analogues have been shown to have varying degrees of kinase inhibition based on the nature of the N-6 substituent.

The uniqueness of this compound lies in its specific inhibitory activity and the potential for further modification to enhance its therapeutic properties.

Activité Biologique

PD 407824 is a potent and selective inhibitor of checkpoint kinases, particularly Chk1 and Wee1, which play crucial roles in cell cycle regulation and DNA damage response. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of existing chemotherapeutic agents and improving the differentiation of stem cells.

- Chemical Name : 9-Hydroxy-4-phenyl-pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione

- Molecular Formula : C20H12N2O3

- Purity : ≥98%

Inhibition Potency

This compound exhibits remarkable selectivity towards its target kinases:

- Chk1 : IC50 = 47 nM

- Wee1 : IC50 = 97 nM

- Other Kinases :

The primary mechanism by which this compound exerts its biological activity involves the inhibition of Chk1 and Wee1, leading to:

- Suppression of cell proliferation in various cancer cell lines.

- Enhanced sensitivity of cancer cells to DNA-damaging agents such as gemcitabine.

- Modulation of signaling pathways related to cell cycle progression and apoptosis.

Effects on Cancer Cell Lines

Research has demonstrated that this compound significantly affects several cancer types:

Breast Cancer

In studies involving the MDA-MB-231 breast cancer cell line:

- This compound inhibited cell motility and reduced invasiveness induced by γ-irradiation .

- It enhanced radiation sensitivity when combined with low-dose irradiation (8 Gy), resulting in a significant reduction in cell proliferation .

Pancreatic Cancer

This compound sensitizes pancreatic cancer cells to gemcitabine, a standard chemotherapeutic agent. This sensitization is attributed to the compound's ability to inhibit Chk1-mediated DNA repair mechanisms, thereby increasing the effectiveness of gemcitabine .

Osteoclastogenesis

Inhibition of tumor growth and osteoclast differentiation has been observed with this compound. However, its effect on promoting osteoblast development remains limited .

Stem Cell Differentiation

This compound has also been shown to enhance the sensitivity of human embryonic stem cells (hESCs) to Bone Morphogenetic Protein 4 (BMP4). This effect is mediated through the depletion of p21 and activation of CDK8/9, which subsequently leads to alterations in SMAD protein levels critical for stem cell differentiation .

Summary Table of Biological Activities

Case Studies

-

Triple-Negative Breast Cancer (TNBC) :

A study demonstrated that this compound effectively suppressed the growth and motility of TNBC cells in vitro and in vivo models. The combination with radiation therapy showed synergistic effects in reducing metastatic potential . -

Pancreatic Cancer Chemoresistance :

Research highlighted that this compound could overcome chemoresistance in pancreatic cancer by enhancing the efficacy of gemcitabine treatment through its action on checkpoint kinases .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of PD 407824 in cancer research?

this compound inhibits checkpoint kinases Chk1 (IC50: 47 nM) and Wee1 (IC50: 97 nM), disrupting cell cycle checkpoints (G2/M phase) and promoting apoptosis. This dual inhibition prevents DNA damage repair, forcing cells with genomic instability into mitotic catastrophe .

Q. How do researchers determine the optimal concentration of this compound for in vitro studies?

Dose-response curves using assays like CCK-8 are essential. For HCT116 colorectal cancer cells, concentrations ranging from 0.5–10 µM over 6–48 hours are tested. Optimal inhibition is typically observed at 7.5–10 µM after 24–48 hours, with statistical validation via ANOVA (p < 0.01) .

Q. What assays confirm this compound's inhibition of Wee1 kinase activity?

Western blotting for phosphorylated Wee1 (p-Wee1 at Ser53 and Ser642) and cell cycle analysis (flow cytometry) are standard. Serum starvation synchronizes cells to G0/G1, enabling clear detection of checkpoint protein dynamics during progression .

Q. What are the reported IC50 values of this compound against Chk1 and Wee1?

this compound exhibits IC50 values of 47 nM for Chk1 and 97 nM for Wee1 , validated using kinase activity assays and cell-based models .

Advanced Research Questions

Q. What methodological considerations are critical when assessing this compound's effect on cell cycle progression?

- Cell synchronization : Use serum starvation or thymidine block to arrest cells in G0/G1.

- Time-course experiments : Sample at 6, 12, 24, and 48 hours to capture cyclical expression peaks of Wee1/p-Wee1 .

- Orthogonal validation : Combine Western blotting with immunofluorescence to localize p-Wee1 in subcellular compartments .

Q. How can researchers resolve contradictions between studies showing this compound as a standalone agent versus combination therapy?

- Model specificity : this compound alone shows efficacy in colorectal cancer (HCT116), while triple-negative breast cancer models (e.g., RB1/PTEN/TP53-deficient cells) require combinatorial approaches with Chk1/2 inhibitors .

- Genetic profiling : Assess TP53, BRCA, or PTEN status, as these influence checkpoint dependency.

- Dose titration : Lower this compound concentrations (≤5 µM) may require adjuvant therapies to avoid resistance .

Q. How to differentiate apoptosis from necrosis in this compound-treated cells?

- Annexin V/PI staining : Quantifies early apoptosis (Annexin V+/PI−) vs. late apoptosis/necrosis (Annexin V+/PI+).

- Caspase-3/7 activity assays : Caspase activation confirms apoptotic pathways.

- Morphological analysis : this compound-treated HCT116 cells show chromatin condensation and cell shrinkage, distinct from necrotic swelling .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound?

- Repeated-measures ANOVA : Accounts for multiple time points (6–48 hours) and dose groups.

- Post-hoc tests (e.g., Tukey’s HSD) : Identifies significant differences between concentrations (p < 0.01).

- Survival curves : Kaplan-Meier analysis for long-term proliferation inhibition .

Q. What are the challenges in translating this compound's in vitro efficacy to in vivo models?

- Pharmacokinetics : Optimize dosing schedules to maintain plasma concentrations above IC50.

- Toxicity management : Monitor bone marrow suppression and gastrointestinal effects (e.g., diarrhea).

- Xenograft validation : Use immunodeficient mice with HCT116 tumors and compare this compound to MK1775 (clinical-stage Wee1 inhibitor) for cross-model efficacy .

Q. How does this compound's BMP-sensitizing activity influence experimental design in stem cell research?

- Co-treatment with BMP4 : Sub-threshold BMP4 doses (e.g., 0.1–1 ng/mL) are combined with this compound to enhance SMAD1/5/8 phosphorylation.

- Off-target controls : Use siRNA knockdown of Chk1/Wee1 to confirm specificity.

- Lineage-specific markers : Assess osteogenic (Runx2) or chondrogenic (Sox9) differentiation .

Propriétés

IUPAC Name |

9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O3/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24/h1-9,21,23H,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUZTOZLTFSMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402483 | |

| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622864-54-4 | |

| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.